
Preparing Stock Solutions of BO-264:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BO-264

Cat. No.: B15568257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application

of stock solutions of BO-264, a potent and orally active inhibitor of Transforming Acidic Coiled-

Coil 3 (TACC3). BO-264 is a valuable tool for cancer research, particularly in studies involving

mitotic arrest, DNA damage, and apoptosis.

Chemical and Physical Properties of BO-264
A clear understanding of the physicochemical properties of BO-264 is essential for accurate

stock solution preparation and experimental design.
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Property Value Reference

Formal Name

3-(4-Methoxyphenyl)-N-(2-

morpholin-4-ylpyrimidin-4-

yl)-1,2-oxazol-5-amine

CAS Number 2408648-20-2 [1]

Molecular Formula C18H19N5O3 [1]

Formula Weight 353.40 g/mol [1]

Purity >98% [1]

Formulation Powder [1]

Solubility

Soluble in DMSO (up to at

least 25 mg/mL); Insoluble in

water and ethanol.[1][2]

log D (7.4) 2.3

Preparation of BO-264 Stock Solutions
2.1. Materials

BO-264 powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes or vials

Calibrated pipettes and sterile tips

2.2. Protocol for Preparing a 10 mM DMSO Stock Solution

Equilibrate: Allow the BO-264 powder vial and anhydrous DMSO to reach room temperature

before opening to prevent condensation.

Weigh: Accurately weigh the desired amount of BO-264 powder. For example, to prepare 1

mL of a 10 mM stock solution, weigh out 3.53 mg of BO-264 (Formula Weight: 353.4 g/mol ).
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Dissolve: Add the appropriate volume of anhydrous DMSO to the BO-264 powder. For a 10

mM solution, if you weighed 3.53 mg, add 1 mL of DMSO.

Vortex: Vortex the solution thoroughly until the BO-264 is completely dissolved. Gentle

warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid

excessive heat.

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge

tubes to minimize freeze-thaw cycles.

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-

term storage (up to 6 months).[3]

2.3. Storage and Stability

Proper storage is critical to maintain the activity of the BO-264 stock solution.

Storage Temperature Shelf Life

-20°C Up to 1 month[3]

-80°C Up to 6 months[3]

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Mechanism of Action and Signaling Pathway
BO-264 is a potent inhibitor of TACC3, a protein crucial for microtubule stability and

centrosome integrity.[1][4] Inhibition of TACC3 by BO-264 leads to aberrant spindle formation,

which activates the Spindle Assembly Checkpoint (SAC).[3][5] This results in mitotic arrest,

subsequent DNA damage, and ultimately, apoptosis.[3][5][6] BO-264 has also been shown to

decrease the phosphorylation of ERK1/2, a marker for activated FGFR signaling.[3][6]
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Caption: BO-264 Signaling Pathway.
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BO-264 has demonstrated broad-spectrum antitumor activity and is a valuable tool for various

in vitro and in vivo studies.

4.1. In Vitro Applications

BO-264 has shown potent anti-proliferative activity in a wide range of human cancer cell lines.

Cell Line Cancer Type IC50 / GI50 Reference

JIMT-1 Breast Cancer 190 nM (IC50) [3][6]

HCC1954 Breast Cancer 160 nM (IC50) [6]

MDA-MB-231 Breast Cancer 120 nM (IC50) [6]

MDA-MB-436 Breast Cancer 130 nM (IC50) [6]

CAL51 Breast Cancer 360 nM (IC50) [6]

RT112

Bladder Cancer

(FGFR3-TACC3

fusion)

0.3 µM (IC50) [3][6]

RT4

Bladder Cancer

(FGFR3-TACC3

fusion)

3.66 µM (IC50) [3][6]

NCI-60 Panel Various
< 1 µM (GI50) for

>90% of cell lines
[7][3]

4.1.1. Cell Viability Assay (Example using JIMT-1 cells)

Cell Seeding: Seed JIMT-1 cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.

Treatment: Prepare serial dilutions of BO-264 from your DMSO stock solution in cell culture

medium. The final DMSO concentration should be kept constant across all wells and should

not exceed a level toxic to the cells (typically <0.5%). Treat the cells with a range of BO-264
concentrations (e.g., from 1 nM to 10 µM).
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-

Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.

Data Analysis: Calculate the IC50 value, which is the concentration of BO-264 that inhibits

cell growth by 50%.

4.1.2. Western Blot Analysis for Apoptosis and Mitotic Arrest

Cell Treatment: Treat cells (e.g., JIMT-1) with BO-264 (e.g., 500 nM) for a specified time

(e.g., 24-48 hours).

Protein Extraction: Lyse the cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Probe the membrane with primary antibodies against markers of apoptosis

(e.g., cleaved PARP) and mitotic arrest (e.g., phospho-Histone H3 (Ser10)). Use an

appropriate loading control antibody (e.g., β-actin or GAPDH).

Detection: Use a suitable secondary antibody and detection reagent to visualize the protein

bands.

4.2. In Vivo Applications

BO-264 is orally active and has demonstrated significant tumor growth suppression in mouse

xenograft models.[2][3]

4.2.1. Preparation of BO-264 for Oral Administration

For in vivo studies, a specific formulation is often required to ensure bioavailability.

Prepare a clarified DMSO stock solution of BO-264 (e.g., 71 mg/mL).[2]

Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[2]
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Add 50 µL of Tween80 to the mixture and mix until clear.[2]

Add 500 µL of ddH2O to bring the total volume to 1 mL.[2]

This mixed solution should be used immediately.[2]

4.2.2. Example In Vivo Study

In a study using female nude mice with JIMT-1 xenografts, daily oral administration of BO-264
(25 mg/kg) for 3-4 weeks resulted in significant suppression of tumor growth without causing

significant body weight loss or organ toxicity.[3]

Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of BO-264.
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Caption: General Experimental Workflow for BO-264.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15568257?utm_src=pdf-body
https://www.benchchem.com/product/b15568257?utm_src=pdf-custom-synthesis
https://tribioscience.com/wp-content/uploads/2023/09/TBI4685_BO-264.pdf
https://www.selleckchem.com/products/bo-264.html
https://www.medchemexpress.com/bo-264.html
https://pubmed.ncbi.nlm.nih.gov/32217742/
https://pubmed.ncbi.nlm.nih.gov/32217742/
https://aacrjournals.org/mct/article/19/6/1243/169753/A-Highly-Potent-TACC3-Inhibitor-as-a-Novel
https://www.cancer-research-network.com/2020/05/05/bo-264-an-apoptosis-inducer-is-an-orally-active-transforming-acidic-coiled-coil-3-tacc3-inhibitor/
https://patents.google.com/patent/US11622966B2/en
https://patents.google.com/patent/US11622966B2/en
https://www.benchchem.com/product/b15568257#preparing-bo-264-stock-solution
https://www.benchchem.com/product/b15568257#preparing-bo-264-stock-solution
https://www.benchchem.com/product/b15568257#preparing-bo-264-stock-solution
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568257?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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